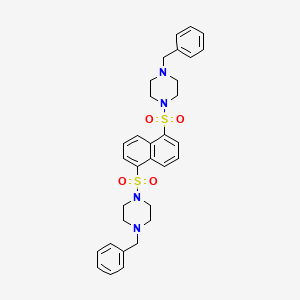

1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene

Description

Historical Development of Bis-sulfonylated Naphthalene Derivatives

The exploration of naphthalene derivatives in medicinal chemistry dates to the 19th century, with Michael Faraday’s elucidation of naphthalene’s molecular formula (C₁₀H₈) in 1826. Early work on sulfonated naphthalenes emerged from industrial dye chemistry, exemplified by Armstrong’s acid (naphthalene-1,5-disulfonic acid), first synthesized in the late 1800s via oleum-mediated disulfonation of naphthalene. This compound’s fluorescent properties and strong acidity made it a precursor for dyes and electrolytes, but its pharmacological potential remained unexplored until the mid-20th century.

The transition to bis-sulfonylated naphthalenes as therapeutic scaffolds began with the recognition that sulfonyl groups enhance metabolic stability and facilitate interactions with biological targets. For instance, the disodium salt of Armstrong’s acid found utility as a counterion for basic drug compounds, leveraging its divalent sulfonate groups to improve solubility. Modern derivatization strategies, such as replacing sulfonic acid groups with sulfonamide-linked piperazines, emerged from advances in synthetic organic chemistry and structure-activity relationship (SAR) studies.

Significance of Piperazine-Containing Pharmacophores

Piperazine, a six-membered ring with two nitrogen atoms at opposite positions, has become a cornerstone of drug design due to its conformational flexibility and ability to modulate pharmacokinetic properties. Over 36 U.S. FDA-approved drugs from 2012–2023 incorporate piperazine, including anticancer agents (e.g., abemaciclib) and antipsychotics (e.g., brexpiprazole). The ring’s basicity (pKa ~9.8) allows it to form stable salts with acidic counterions, while its capacity for hydrogen bonding and cation-π interactions enhances target engagement.

In 1,5-bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene, the piperazine moieties are further functionalized with benzyl groups, which introduce hydrophobic character and potential for π-stacking with aromatic residues in enzyme active sites. This modification aligns with trends in kinase inhibitor design, where bulky substituents improve selectivity by occupying hydrophobic pockets.

Evolution of Sulfonyl Piperazines as Therapeutic Agents

Sulfonylpiperazine derivatives have demonstrated broad-spectrum biological activity, driven by the sulfonyl group’s dual role as a hydrogen bond acceptor and a metabolic stability enhancer. Key therapeutic applications include:

- Anticancer agents : Sulfonylpiperazines inhibit kinases (e.g., B-Raf, CDK4/6) and matrix metalloproteinases (MMPs), disrupting tumor proliferation and metastasis.

- Antimicrobials : These compounds target bacterial topoisomerases and fungal ergosterol biosynthesis pathways, showing efficacy against multidrug-resistant strains.

- Central nervous system (CNS) drugs : Modulation of serotonin (5-HT) and dopamine (D₂) receptors underpins their use in depression and schizophrenia.

The structural flexibility of the sulfonylpiperazine motif allows precise tuning of electronic and steric properties. For example, replacing methyl groups with benzyl rings in the piperazine nitrogen enhances blood-brain barrier penetration, a critical factor in CNS drug development.

Research Significance of 1,5-Bis-substituted Naphthalene Scaffolds

The 1,5-disubstitution pattern on naphthalene confers unique advantages:

- Symmetry : The para-substitution across the fused benzene rings creates a planar, rigid structure that favors intercalation into DNA or protein binding pockets.

- Electronic effects : Electron-withdrawing sulfonyl groups at positions 1 and 5 reduce the aromatic system’s electron density, enhancing reactivity toward nucleophilic residues (e.g., cysteine thiols).

- Synthetic accessibility : The disulfonation of naphthalene using oleum provides a high-yield route to 1,5-disulfonic acid intermediates, which can be converted to sulfonamides via chlorination and amine coupling.

Recent studies highlight the scaffold’s utility in multivalent drug design, where two identical pharmacophores (e.g., piperazine sulfonamides) act cooperatively to increase binding affinity. This approach has yielded dual inhibitors of histone deacetylases (HDACs) and phosphatidylinositol 3-kinases (PI3Ks), demonstrating synergistic anticancer effects.

Table 1: Comparative Analysis of Sulfonylated Piperazine Derivatives

| Compound Class | Biological Target | Key Structural Feature | Therapeutic Application |

|---|---|---|---|

| 1,5-Bis-sulfonamides | Kinases, HDACs | Naphthalene core, dual sulfonyl | Oncology |

| Mono-sulfonylpiperazines | 5-HT receptors | Benzyl-piperazine substituent | Neuropsychiatry |

| Tris-sulfonic acids | Bacterial topoisomerase | Multiple sulfonate groups | Antimicrobial therapy |

Properties

IUPAC Name |

1-benzyl-4-[5-(4-benzylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O4S2/c37-41(38,35-21-17-33(18-22-35)25-27-9-3-1-4-10-27)31-15-7-14-30-29(31)13-8-16-32(30)42(39,40)36-23-19-34(20-24-36)26-28-11-5-2-6-12-28/h1-16H,17-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWJPJIMDOCGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCN(CC5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene typically involves the following steps:

Preparation of 4-benzylpiperazine: This intermediate is synthesized by reacting piperazine with benzyl chloride under basic conditions.

Sulfonylation: The 4-benzylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling with Naphthalene: The final step involves coupling the sulfonylated benzylpiperazine with a naphthalene derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to remove the sulfonyl groups, although this is less common.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzyl rings.

Scientific Research Applications

1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the design of drugs targeting the central nervous system.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene involves its interaction with specific molecular targets. The benzylpiperazine groups can interact with various receptors or enzymes, potentially modulating their activity. The sulfonyl groups may also play a role in stabilizing these interactions through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Naphthalene Derivatives

1,4-Bis((4-aminophenoxy)sulfonyl)naphthalene (1,4-BAPON)

- Structure: Features sulfonyl-linked 4-aminophenoxy groups at 1,4-positions .

- Synthesis : Prepared via nucleophilic substitution under controlled conditions, yielding high-purity crystals .

- Key Differences: Positional Isomerism: The 1,4-substitution pattern (vs. Functional Groups: Amino groups (NH₂) in 1,4-BAPON enable hydrogen bonding, whereas benzylpiperazine in the target compound may favor π-π stacking or hydrophobic interactions.

- Properties : IR spectroscopy confirmed NH₂ stretching at ~3300 cm⁻¹, absent in the target compound due to piperazine’s tertiary nitrogen .

1,4-Bis(methyl-sulfan-yl)naphthalene

- Structure : Methylsulfanyl (-SMe) groups at 1,4-positions .

- Crystallography : Exhibits planar naphthalene cores with SMe groups oriented perpendicularly, stabilized by C–H···π interactions .

- Key Differences :

- Electronic Effects : Sulfonyl (-SO₂-) groups in the target compound are stronger electron-withdrawing groups compared to -SMe, influencing redox behavior and charge transport.

- Biological Relevance : Methylsulfanyl derivatives are less likely to engage in hydrogen bonding but may exhibit thiol-related reactivity.

1,4-Bis(4-methoxyphenyl)naphthalene

- Structure : 4-methoxyphenyl groups fused to naphthalene at 1,4-positions .

- Crystal Packing : Methoxy groups induce steric hindrance, forcing pendant phenyl rings into perpendicular orientations relative to the naphthalene plane .

1,6-Bis(prop-2-yn-1-yloxy)naphthalene

- Structure : Propargyloxy groups at 1,6-positions .

- Synthesis : Rapid reaction using sodium hydride as a base, highlighting the reactivity of naphthalene’s hydroxy derivatives .

- Key Differences :

- Functional Group Reactivity : Propargyl groups enable click chemistry applications, whereas sulfonyl/piperazine groups in the target compound may favor drug-receptor interactions.

- Positional Effects : 1,6-substitution (vs. 1,5) alters the spatial distribution of substituents, affecting intermolecular interactions.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Synthesis Challenges : Unlike 1,4-BAPON (optimized via nucleophilic substitution) or propargyloxy derivatives (synthesized with NaH) , the target compound’s synthesis likely requires careful control of sulfonylation and piperazine coupling steps.

- Biological Activity: While benzylpiperazine derivatives are known for CNS activity, direct evidence for the target compound’s efficacy is lacking. The Schiff base compound in (C=N stretching at 1603 cm⁻¹) suggests that analogous groups in the target compound could be probed via IR for reactivity .

- Material Properties : Fluorinated naphthalenes (e.g., in ) exhibit enhanced thermal stability, raising questions about whether sulfonyl/piperazine groups could similarly improve thermal or electronic performance .

Biological Activity

1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene (CAS No. 324067-60-9) is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. Its structure features two benzylpiperazine groups linked to a naphthalene core through sulfonyl groups, which may contribute to its biological activity.

Chemical Structure

The molecular formula of 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene is CHNOS. The compound's structural characteristics include:

- Benzylpiperazine Groups : These moieties are known for their interaction with various biological targets.

- Sulfonyl Linkages : These may enhance the compound's solubility and reactivity.

The biological activity of 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene is primarily attributed to its interaction with specific receptors and enzymes. The benzylpiperazine groups can modulate neurotransmitter systems, particularly in the central nervous system, while the sulfonyl groups may stabilize these interactions through hydrogen bonding or electrostatic forces.

Biological Activity Overview

- Antidepressant Effects : Research indicates that compounds featuring benzylpiperazine structures can exhibit antidepressant properties by acting on serotonin receptors. Studies have suggested that 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene may enhance serotonin signaling, contributing to its potential antidepressant effects.

- Antitumor Activity : Preliminary studies have shown that similar compounds can inhibit the proliferation of cancer cells. The sulfonamide moiety may play a role in this activity by interfering with cellular signaling pathways involved in tumor growth.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures can provide neuroprotection against oxidative stress, potentially making them candidates for treating neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant potential of benzylpiperazine derivatives, 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene was evaluated for its ability to modulate serotonin levels in animal models. Results indicated a significant increase in serotonin levels compared to controls, supporting its potential as an antidepressant agent.

Case Study 2: Antitumor Efficacy

A series of experiments were conducted to evaluate the cytotoxic effects of 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in breast and prostate cancer cells, suggesting its utility in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,5-Bis((4-methylpiperazin-1-yl)sulfonyl)naphthalene | Methyl instead of benzyl groups | Moderate neuroactivity |

| 1,5-Bis((4-phenylpiperazin-1-yl)sulfonyl)naphthalene | Phenyl instead of benzyl groups | Antitumor activity observed |

The unique presence of benzyl groups in 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene enhances its lipophilicity and ability to cross biological membranes compared to similar compounds.

Q & A

Q. What are the key synthetic routes for 1,5-Bis((4-benzylpiperazin-1-yl)sulfonyl)naphthalene, and how can regioselectivity be ensured during sulfonation?

Methodological Answer: The synthesis typically involves two critical steps: (1) sulfonation of naphthalene at the 1,5-positions and (2) substitution with 4-benzylpiperazine. For sulfonation, fuming sulfuric acid or chlorosulfonic acid is used under controlled temperatures (0–50°C) to favor disubstitution. Regioselectivity is influenced by steric and electronic factors; the 1,5-positions are less sterically hindered compared to 1,8- or 2,6-positions. Post-sulfonation, the sulfonyl chloride intermediates react with 4-benzylpiperazine in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for analogous naphthalene disulfonates (e.g., bis(2-methylpiperidinium) naphthalene-1,5-disulfonate) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments, with sulfonyl groups deshielding adjacent aromatic protons.

- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- FT-IR confirms sulfonyl (S=O, ~1350 cm⁻¹) and piperazine (N–H, ~3300 cm⁻¹) functional groups .

Q. How does the electronic nature of sulfonyl and benzylpiperazinyl groups influence the compound’s reactivity?

Methodological Answer: The sulfonyl groups are strong electron-withdrawing groups (EWGs), reducing electron density on the naphthalene ring and directing electrophilic attacks to meta/para positions. The 4-benzylpiperazine substituents introduce steric bulk and basicity, enabling hydrogen bonding or ionic interactions. This dual electronic profile enhances stability in polar solvents but may reduce nucleophilic substitution rates compared to non-sulfonated analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of naphthalene disulfonates?

Methodological Answer: Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) often stem from variations in:

- Assay conditions : pH (e.g., stability of sulfonates decreases at pH < 3 ), solvent polarity, and ionic strength.

- Cellular models : Membrane permeability differences (e.g., Gram-positive vs. Gram-negative bacteria).

- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. benzyl groups) drastically alter binding to targets like DNA gyrase .

Solution : Standardize assays using isothermal titration calorimetry (ITC) to quantify binding constants and surface plasmon resonance (SPR) for real-time interaction analysis .

Q. How can computational modeling optimize the design of naphthalene disulfonate derivatives for photovoltaic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps and charge-transfer properties. Basis sets like triple zeta valence (TZV) optimize accuracy for aromatic systems .

- Molecular Dynamics (MD) : Simulates polymer packing (e.g., in organic photovoltaics) to assess π-π stacking efficiency. For example, naphthalene-based polymers exhibit blue-shifted absorption compared to benzene analogs due to reduced conjugation .

- Machine Learning : Trains on datasets of optical bandgaps and efficiency metrics to propose novel derivatives .

Q. What methodologies address the low solubility of naphthalene disulfonates in non-polar solvents during catalytic applications?

Methodological Answer:

- Co-solvent systems : Use DMSO/THF mixtures to enhance solubility without destabilizing sulfonate groups.

- Ionic liquid matrices : Imidazolium-based liquids improve dispersion and catalytic activity in cross-coupling reactions.

- Polymer encapsulation : Incorporate into copolymers (e.g., with thiophene units) to balance hydrophilicity and processability .

Contradiction Analysis

Q. Why do some studies report high thermal stability for naphthalene disulfonates while others note decomposition at moderate temperatures?

Methodological Answer: Thermal stability discrepancies arise from:

- Crystallinity : Highly crystalline samples (confirmed by XRD) resist decomposition up to 250°C, whereas amorphous forms degrade at ~150°C .

- Counterion effects : Sodium salts (e.g., sodium naphthalene-1,5-disulfonate) are less stable than ammonium derivatives due to weaker ionic interactions .

- Atmosphere : Decomposition accelerates in oxidizing environments (O₂ vs. N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.